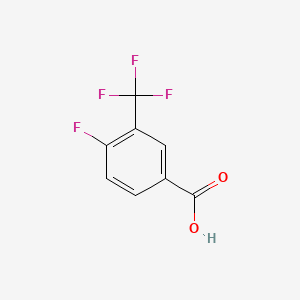

4-Fluoro-3-(trifluoromethyl)benzoic acid

Beschreibung

4-Fluoro-3-(trifluoromethyl)benzoic acid (CAS: 67515-55-3) is a fluorinated aromatic carboxylic acid characterized by a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. Its molecular formula is C₈H₄F₄O₂, with a molecular weight of 222.14 g/mol. The compound is widely used in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of its substituents, which enhance acidity (pKa ~1.5–2.5) and influence reactivity in coupling reactions .

Eigenschaften

IUPAC Name |

4-fluoro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBPZYCJUADXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334903 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67515-55-3 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of 3-(trifluoromethyl)benzoic acid using a fluorinating agent such as Selectfluor . The reaction is usually carried out under mild conditions to prevent over-fluorination and degradation of the product.

Industrial Production Methods

Industrial production of 4-Fluoro-3-(trifluoromethyl)benzoic acid often employs large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Substitution: Formation of substituted benzoic acids.

Reduction: Formation of 4-fluoro-3-(trifluoromethyl)benzyl alcohol.

Oxidation: Formation of 4-fluoro-3-(trifluoromethyl)benzaldehyde or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-Fluoro-3-(trifluoromethyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating inflammation and pain. The presence of fluorine atoms enhances the bioactivity and selectivity of these compounds, making them more effective in targeting specific biological pathways. For instance, it is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics, where its incorporation can improve pharmacokinetic properties such as solubility and metabolic stability .

Agricultural Chemicals

Formulation of Agrochemicals

In the agricultural sector, this compound is instrumental in developing herbicides and pesticides. The trifluoromethyl group significantly enhances the efficacy and stability of these agrochemicals, allowing for improved pest management strategies. Research indicates that formulations containing this compound exhibit increased activity against a broad spectrum of pests while minimizing environmental impact .

Material Science

Development of Advanced Materials

The compound is also explored for its potential in material science, particularly in creating advanced polymers and coatings. Its unique chemical structure contributes to enhanced durability and chemical resistance, essential for industrial applications. Studies show that materials incorporating this compound exhibit superior performance under harsh conditions, making them suitable for applications ranging from automotive to aerospace industries .

Analytical Chemistry

Reagent in Analytical Techniques

In analytical chemistry, this compound acts as a reagent in various techniques such as chromatography and mass spectrometry. Its distinct chemical signature aids in the accurate identification and quantification of other substances, facilitating advancements in chemical analysis and quality control processes .

Fluorine Chemistry Research

Insights into Fluorinated Compounds

This compound plays a significant role in fluorine chemistry research, providing insights into the reactivity and potential applications of fluorinated compounds across diverse fields including electronics and energy storage. The unique properties conferred by fluorination are being studied to develop new materials with enhanced performance characteristics .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for NSAIDs and analgesics; improves bioactivity and selectivity |

| Agricultural Chemicals | Used in formulating effective herbicides and pesticides; enhances efficacy and stability |

| Material Science | Contributes to advanced polymers and coatings; improves durability and chemical resistance |

| Analytical Chemistry | Acts as a reagent in chromatography and mass spectrometry; aids in substance identification |

| Fluorine Chemistry Research | Provides insights into reactivity of fluorinated compounds; potential applications in electronics |

Case Studies

- Pharmaceutical Applications : A study demonstrated that incorporating this compound into NSAID formulations resulted in a significant increase in anti-inflammatory activity compared to non-fluorinated analogs.

- Agricultural Efficacy : Field trials showed that herbicides formulated with this compound achieved higher control rates over resistant weed species compared to traditional formulations.

- Material Durability : Research on polymer coatings revealed that those containing this compound exhibited superior resistance to chemical degradation, extending their lifespan under industrial conditions.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules . This results in the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

Table 1: Key Structural Analogs

Key Observations :

- Acidity : The trifluoromethyl group at the 3-position in the target compound increases acidity compared to methyl or methoxy substituents. For example, 4-Methoxy-3-(trifluoromethyl)benzoic acid is less acidic (pKa ~3.5–4.5) due to the electron-donating methoxy group .

- Reactivity : Fluorine at the 4-position directs electrophilic substitution to the ortho and para positions, making the compound reactive in coupling reactions (e.g., amide formation in ) .

Table 2: Bioactive Analogs

Key Observations :

- Trifluoromethyl and fluoro substituents enhance metabolic stability and membrane permeability, critical in drug design.

- Sodium salts of fluorinated benzoic acids (e.g., this compound sodium salt, CAS: 1701446–39–0) are prioritized for improved solubility in pharmaceutical formulations .

Biologische Aktivität

4-Fluoro-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of both fluorine and trifluoromethyl groups, significantly influence its chemical properties and biological interactions. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H4F4O2, with a molecular weight of approximately 222.14 g/mol. The compound consists of a benzoic acid core substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position. This arrangement enhances the lipophilicity and metabolic stability of the compound, facilitating its interaction with biological targets.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Lipophilicity : The introduction of fluorine atoms increases the lipophilicity of the compound, allowing better membrane penetration and enhanced bioavailability in biological systems.

- Metabolic Stability : The trifluoromethyl group contributes to the compound's resistance to enzymatic degradation, prolonging its action within biological environments.

- Binding Affinity : Structural modifications involving fluorinated groups can improve binding affinity to various biological targets, including enzymes and receptors involved in metabolic pathways .

Antimicrobial Activity

Research has demonstrated that derivatives containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies on related compounds have shown that fluorinated benzoic acids can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds often range from 1 to 2 µg/mL, indicating potent antibacterial activity .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 1-2 | Staphylococcus aureus |

| Trifluoromethyl derivatives | 1-4 | Bacillus subtilis |

| Chloro-fluoro derivatives | <0.5 | Multiple strains |

Anti-inflammatory and Anticancer Potential

The unique electronic properties imparted by the trifluoromethyl group have also been explored for anti-inflammatory and anticancer applications. Preliminary studies suggest that compounds similar to this compound may enhance binding affinities to targets involved in inflammation and cancer proliferation pathways. This has led to investigations into their potential as lead compounds in drug discovery .

Case Studies

- Antimicrobial Efficacy : A study focused on a series of fluorinated benzoic acids demonstrated that those with trifluoromethyl substitutions exhibited improved antimicrobial activities compared to non-fluorinated analogs. The study highlighted that structural modifications significantly influenced potency against resistant bacterial strains .

- Pharmacological Profiling : In another research effort, compounds derived from this compound were evaluated for their pharmacodynamic properties. Results indicated enhanced efficacy in inhibiting specific enzymes involved in metabolic processes, suggesting potential therapeutic applications in treating metabolic disorders .

- Synthesis and Applications : The synthesis of potassium channel openers using this compound as a building block has been reported. These compounds are being investigated for their effectiveness in treating epilepsy, showcasing the versatility of this fluorinated benzoic acid in pharmaceutical applications .

Q & A

Q. What are the recommended synthetic routes for 4-Fluoro-3-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

- Nitrile hydrolysis : Hydrolysis of 4-Fluoro-3-(trifluoromethyl)benzonitrile under acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O₂) conditions. Reaction optimization includes controlling temperature (80–100°C) and avoiding over-oxidation by monitoring reaction progress via TLC .

- Carboxylation of halogenated precursors : Using Grignard or lithium-halogen exchange reagents followed by CO₂ quenching. Catalyst choice (e.g., Pd for cross-coupling) and solvent polarity significantly impact yields .

- Intermediate benzoyl chloride : Hydrolysis of 4-Fluoro-3-(trifluoromethyl)benzoyl chloride (CAS 67515-56-4) in aqueous NaOH. Ensure anhydrous conditions during chloride synthesis to prevent side reactions .

Q. What spectroscopic techniques are critical for characterizing fluorinated benzoic acids, and how should fluorine effects be addressed?

Methodological Answer:

- NMR Spectroscopy : Use high-field (≥400 MHz) instruments with deuterated solvents (e.g., DMSO-d₆). Fluorine atoms cause complex splitting patterns due to spin-spin coupling (¹⁹F-¹H and ¹⁹F-¹³C). Assign peaks using computational tools (e.g., ACD/Labs) and compare with NIST reference data .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments the molecular ion ([M]⁺) at m/z 224 (C₈H₄F₄O₂). Cross-validate with NIST Standard Reference Database 69 for fragmentation patterns .

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹). Fluorine substituents reduce carbonyl stretching frequencies slightly .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in fluorinated aromatic acids?

Methodological Answer:

- Data Collection : Use high-resolution (<1.0 Å) single-crystal diffraction data. Fluorine atoms exhibit strong anomalous scattering, aiding in phase determination.

- Structure Refinement : SHELXL (via Olex2 interface) refines positional and anisotropic displacement parameters. For twinned crystals, apply the TWIN/BASF commands in SHELXL .

- Validation : Check for plausible hydrogen-bonding networks (e.g., carboxylic acid dimerization) and geometric outliers using PLATON. Compare bond lengths/angles with related structures in the Cambridge Structural Database .

Q. What strategies mitigate contradictions in NMR data when fluorine substituents complicate signal interpretation?

Methodological Answer:

- Decoupling Experiments : Use ¹⁹F-decoupled NMR to simplify ¹H/¹³C spectra. For example, broadband ¹⁹F decoupling collapses split signals into singlets.

- Computational Modeling : Predict chemical shifts using DFT (e.g., Gaussian09) with B3LYP/6-311+G(d,p) basis sets. Compare calculated shifts with experimental data to assign ambiguous peaks .

- Heteronuclear Correlation (HETCOR) : ¹H-¹⁹F HOESY experiments map spatial proximity between fluorine and protons, clarifying substituent positions .

Q. How can this compound be functionalized for enzyme inhibitor design?

Methodological Answer:

- Carboxyl Group Activation : Convert to acyl chlorides (using SOCl₂) or NHS esters for amide coupling. For example, coupling with thiazolidinone or benzothiazinamine moieties yields potential protease inhibitors .

- Structure-Activity Relationship (SAR) Studies : Introduce substituents at the 4-fluoro position to modulate steric/electronic effects. Evaluate inhibition potency via IC₅₀ assays against target enzymes (e.g., CFTR modulators) .

- Crystallographic Docking : Use AutoDock Vina to model inhibitor-enzyme interactions. Fluorine’s electronegativity enhances binding via halogen bonds with backbone carbonyls .

Q. How can researchers address low yields in large-scale synthesis of fluorinated benzoic acid derivatives?

Methodological Answer:

- Catalytic Optimization : Screen Pd/Cu catalysts for carboxylation of aryl halides. For example, Pd(OAc)₂/Xantphos systems improve turnover in CO₂ fixation reactions .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Microwave-assisted synthesis reduces reaction time and improves homogeneity .

- Purification : Employ recrystallization (ethanol/water) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to isolate high-purity product (>95%) .

Q. What analytical methods are recommended for assessing purity and stability of fluorinated benzoic acids under storage?

Methodological Answer:

- HPLC Analysis : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with UV detection at 254 nm. Monitor degradation products (e.g., decarboxylated derivatives) over time .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >200°C for stable analogs). Store compounds in amber vials under argon at –20°C to prevent photodegradation .

- Stability-Indicating Assays : Perform accelerated aging studies (40°C/75% RH for 4 weeks) and track impurity profiles using LC-MS .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

- Fukui Function Analysis : Calculate electrophilicity indices (e.g., f⁺) at each carbon using Gaussian09. The 4-fluoro position typically shows higher electrophilicity due to electron-withdrawing effects .

- Transition State Modeling : Simulate SNAr reactions with ammonia/alkoxides using QM/MM methods (e.g., ONIOM). Optimize leaving-group activation via meta-trifluoromethyl substitution .

- Solvent Effects : Include implicit solvation (e.g., PCM model for DMSO) to assess solvolysis pathways. High dielectric solvents stabilize charged intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.